2-Bromo-4-methylpentanenitrile

Descripción

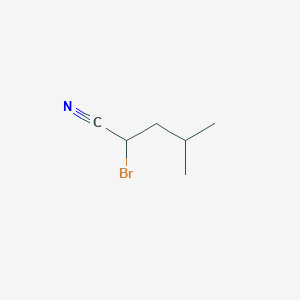

2-Bromo-4-methylpentanenitrile is an aliphatic nitrile compound featuring a bromine atom at the second carbon and a methyl group at the fourth carbon of a pentanenitrile backbone. Its molecular formula is C₆H₁₀BrN, with a molecular weight of approximately 176.05 g/mol (estimated based on analogous compounds) .

Propiedades

Fórmula molecular |

C6H10BrN |

|---|---|

Peso molecular |

176.05 g/mol |

Nombre IUPAC |

2-bromo-4-methylpentanenitrile |

InChI |

InChI=1S/C6H10BrN/c1-5(2)3-6(7)4-8/h5-6H,3H2,1-2H3 |

Clave InChI |

GPNVFADTULBZGG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C#N)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Bromo-2-methylpentanenitrile (CAS 1467467-58-8)

- Molecular Formula : C₆H₁₀BrN

- Molecular Weight : 176.05 g/mol

- Key Features : Positional isomer of the target compound, with bromine at C4 and methyl at C2.

- Differentiation : The altered positions of substituents may influence reactivity in nucleophilic substitution or elimination reactions compared to 2-Bromo-4-methylpentanenitrile.

2-Bromo-4-methylpentane (CAS 30310-22-6)

- Molecular Formula : C₆H₁₃Br

- Molecular Weight : 165.07 g/mol

- Key Features : Lacks the nitrile group, making it a simpler bromoalkane.

- Applications : Primarily used in alkylation reactions or as a solvent modifier.

- Differentiation : The absence of the nitrile group reduces polarity and boiling point compared to nitrile-containing analogs.

4-Bromo-2-phenyl-pent-4-enenitrile (CAS 137040-93-8)

- Molecular Formula : C₁₁H₁₀BrN

- Molecular Weight : 236.11 g/mol

- Key Features : Contains a phenyl group and a double bond, introducing aromaticity and conjugation.

- Applications : Used as a high-purity reference standard in research .

- Differentiation : The aromatic and unsaturated structure enhances stability and alters reactivity in cycloaddition or electrophilic substitution reactions.

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5)

- Molecular Formula : C₁₀H₉BrFN

- Molecular Weight : 332.02 g/mol

- Key Features : Fluorinated aromatic nitrile with a brominated phenyl ring.

- Applications : Restricted to laboratory research due to specialized fluorinated structure .

Structural and Functional Comparison Table

Key Research Findings

Reactivity Trends: Brominated nitriles like this compound undergo nucleophilic substitution (e.g., with amines or thiols) more readily than non-nitrile bromoalkanes due to the electron-withdrawing nitrile group .

Safety Considerations: Brominated nitriles often require strict handling protocols (e.g., PPE, ventilation) to mitigate risks of inhalation or skin contact, as noted in analogous compounds .

Synthetic Utility : The nitrile group in this compound can be hydrolyzed to carboxylic acids or reduced to amines, expanding its utility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.